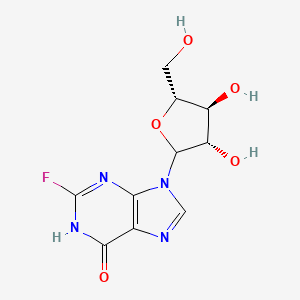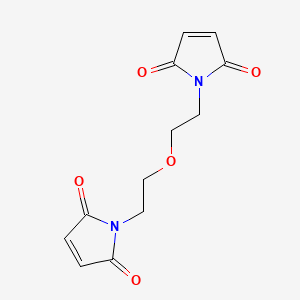
3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoxaline core with a carboxaldehyde group and a dihydro-oxo substitution, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting quinoxaline intermediate is then subjected to further functionalization to introduce the carboxaldehyde and dihydro-oxo groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
化学反応の分析
Types of Reactions
1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxaldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
科学的研究の応用
1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinoxaline-2-carboxaldehyde: A derivative with a carboxaldehyde group at the 2-position.
3,4-Dihydroquinoxaline: A reduced form of quinoxaline without the carboxaldehyde group.
Uniqueness
1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of the quinoxaline core with the carboxaldehyde and dihydro-oxo groups makes it a valuable intermediate for the synthesis of diverse bioactive compounds.
特性
CAS番号 |
36002-61-6 |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC名 |
3-oxo-2,4-dihydroquinoxaline-1-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c12-6-11-5-9(13)10-7-3-1-2-4-8(7)11/h1-4,6H,5H2,(H,10,13) |
InChIキー |
VRQBCGLVIFQFJL-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=CC=CC=C2N1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







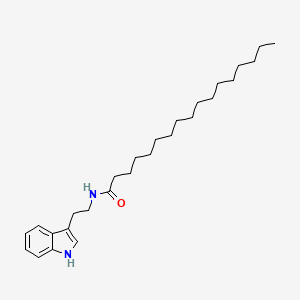
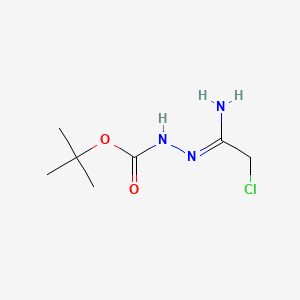

![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)
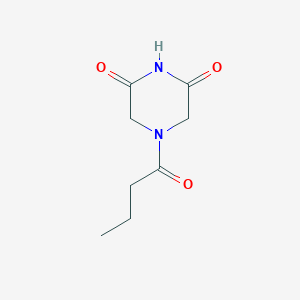
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine](/img/structure/B13832014.png)
![(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid](/img/structure/B13832016.png)
